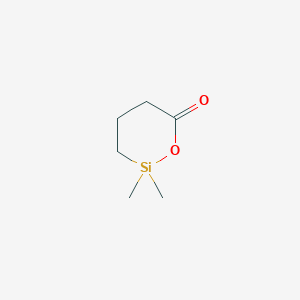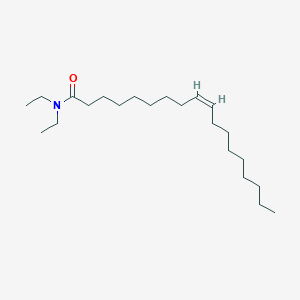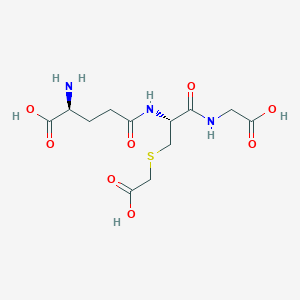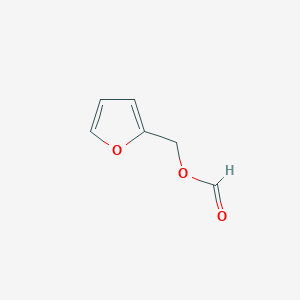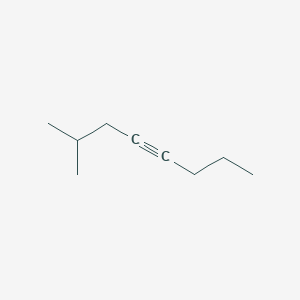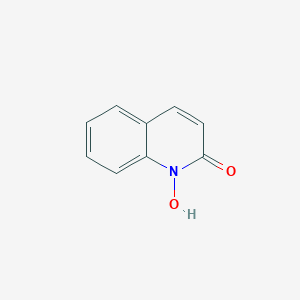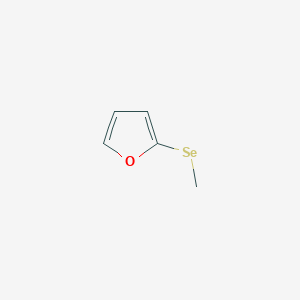![molecular formula C18H22O8P2 B077480 [4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate CAS No. 13425-53-1](/img/structure/B77480.png)
[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Übersicht
Beschreibung
Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen of the stilbestrol group. It is primarily used in the treatment of prostate cancer in men. Fosfestrol acts as a prodrug of diethylstilbestrol, meaning it is converted into the active form, diethylstilbestrol, in the body .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fosfestrol wird durch Veresterung von Diethylstilbestrol mit Phosphorsäure synthetisiert. Die Reaktion beinhaltet die Verwendung von Diethylstilbestrol und Phosphorsäure unter kontrollierten Bedingungen, um den Diphosphatether zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Fosfestrol hergestellt, indem Diethylstilbestrol mit Phosphorsäure in Gegenwart eines Katalysators umgesetzt wird. Die Reaktion wird in einem Lösungsmittel, typischerweise einem Alkohol, bei erhöhten Temperaturen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das Produkt wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um die gewünschte Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Fosfestrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Fosfestrol kann hydrolysiert werden, um Diethylstilbestrol und Phosphorsäure freizusetzen.
Oxidation: Unter oxidativen Bedingungen kann Fosfestrol in seine entsprechenden oxidierten Produkte umgewandelt werden.
Substitution: Fosfestrol kann Substitutionsreaktionen eingehen, bei denen die Phosphatgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen werden üblicherweise für Hydrolysereaktionen verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Hydrolyse: Diethylstilbestrol und Phosphorsäure.
Oxidation: Oxidierte Derivate von Fosfestrol.
Substitution: Substituierte Derivate von Fosfestrol.
Wissenschaftliche Forschungsanwendungen
Fosfestrol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation.
Medizin: Hauptsächlich zur Behandlung von Prostatakrebs eingesetzt.
5. Wirkmechanismus
Fosfestrol übt seine Wirkung aus, indem es als Agonist des Östrogenrezeptors wirkt, dem biologischen Ziel von Östrogenen wie Estradiol. Es wird im Körper in Diethylstilbestrol umgewandelt, das dann an Östrogenrezeptoren bindet und die Genexpression moduliert. Dies führt zur Hemmung der Testosteronproduktion und zur Unterdrückung des Wachstums von Prostatakrebszellen .
Ähnliche Verbindungen:
Diethylstilbestrol: Die aktive Form von Fosfestrol, die in ähnlichen therapeutischen Anwendungen eingesetzt wird.
Ethinylestradiol: Ein weiteres synthetisches Östrogen, das in der Hormonersatztherapie und in Kontrazeptiva verwendet wird.
Estradiol: Ein natürliches Östrogen, das in verschiedenen Hormontherapien verwendet wird
Einzigartigkeit von Fosfestrol: Fosfestrol ist aufgrund seiner Diphosphatetherstruktur einzigartig, die es ihm ermöglicht, als Prodrug von Diethylstilbestrol zu wirken. Dieses strukturelle Merkmal sorgt für eine kontrollierte Freisetzung der aktiven Verbindung, wodurch es bei der Behandlung von Prostatakrebs wirksam ist .
Wirkmechanismus
Fosfestrol exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. It is converted into diethylstilbestrol in the body, which then binds to estrogen receptors and modulates gene expression. This leads to the inhibition of testosterone production and the suppression of prostate cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Diethylstilbestrol: The active form of fosfestrol, used in similar therapeutic applications.
Ethinylestradiol: Another synthetic estrogen used in hormone replacement therapy and contraceptives.
Estradiol: A natural estrogen used in various hormone therapies
Uniqueness of Fosfestrol: Fosfestrol is unique due to its diphosphate ester structure, which allows it to act as a prodrug of diethylstilbestrol. This structural feature provides a controlled release of the active compound, making it effective in the treatment of prostate cancer .
Eigenschaften
IUPAC Name |
[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLORYLAYLIXTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859452 | |
| Record name | [(3E)-Hex-3-ene-3,4-diyl]di(4,1-phenylene) bis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-53-1 | |
| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethenediyl)bis-, 1,1′-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


